molecular formula C8H8BrN5O2 B5733369 2-[(E)-(4-bromophenyl)methylideneamino]-1-nitroguanidine

2-[(E)-(4-bromophenyl)methylideneamino]-1-nitroguanidine

Cat. No.: B5733369
M. Wt: 286.09 g/mol
InChI Key: YIPIPMRBZHDVDN-VZUCSPMQSA-N
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Description

2-[(E)-(4-bromophenyl)methylideneamino]-1-nitroguanidine is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone This particular compound is characterized by the presence of a bromophenyl group, a nitroguanidine moiety, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-bromophenyl)methylideneamino]-1-nitroguanidine typically involves the condensation reaction between 4-bromobenzaldehyde and 1-nitroguanidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-bromophenyl)methylideneamino]-1-nitroguanidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-[(E)-(4-bromophenyl)methylideneamino]-1-nitroguanidine has found applications in various fields of scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[(E)-(4-bromophenyl)methylideneamino]-1-nitroguanidine largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitroguanidine moiety suggests potential interactions with nucleophilic sites in proteins or DNA, which could underlie its antimicrobial or antiviral effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-bromophenyl)methylideneamino]-1-nitroguanidine
  • 2-[(E)-(4-fluorophenyl)methylideneamino]-1-nitroguanidine
  • 2-[(E)-(4-chlorophenyl)methylideneamino]-1-nitroguanidine

Uniqueness

2-[(E)-(4-bromophenyl)methylideneamino]-1-nitroguanidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific targets. Additionally, the nitroguanidine moiety provides a versatile functional group for further chemical modifications, making it a valuable compound in synthetic chemistry and drug design.

Properties

IUPAC Name

2-[(E)-(4-bromophenyl)methylideneamino]-1-nitroguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN5O2/c9-7-3-1-6(2-4-7)5-11-12-8(10)13-14(15)16/h1-5H,(H3,10,12,13)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPIPMRBZHDVDN-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN=C(N)N[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C(\N)/N[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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